molecular formula C17H17N3O2 B2890515 2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1360391-45-2

2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No. B2890515
CAS RN: 1360391-45-2
M. Wt: 295.342
InChI Key: JHEALYRUXPAIEL-UHFFFAOYSA-N
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Description

The compound “2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains a pyrazolo[1,5-a]pyridine core. This core is a fused ring system that is often found in bioactive molecules . The compound also contains a methoxyphenyl group and an acetamide group, which could potentially contribute to its biological activity.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in cross-coupling reactions . The pyrazolo[1,5-a]pyridine core, in particular, is often involved in such reactions .

Scientific Research Applications

Cancer Treatment

Compounds with the pyrazolo[1,5-a]pyrimidine scaffold, such as the one , have been identified as potential PI3Kγ inhibitors . PI3Kγ is an enzyme that plays a significant role in the signaling pathways involved in cell growth, proliferation, and survival. By inhibiting this enzyme, these compounds can be used to treat various cancers where PI3Kγ is implicated in the disease pathology.

Immune-Related Disorders

The inhibition of PI3Kγ is not only beneficial for cancer treatment but also for a range of immune-related disorders . Since PI3Kγ is involved in immune cell function, compounds that inhibit this enzyme can modulate the immune response, which is beneficial in conditions like autoimmune diseases and inflammation.

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have shown promise as antimicrobial agents . Their ability to interfere with bacterial or viral replication makes them valuable in the development of new antibiotics or antiviral drugs, especially in the face of rising antibiotic resistance.

Sedative Agents

Some derivatives of pyrazolo[1,5-a]pyrimidine, such as zaleplon and indiplon, are known for their sedative properties . These compounds can act on the central nervous system to induce sleep or reduce anxiety, making them potential candidates for treating insomnia or anxiety disorders.

Analgesic Effects

The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to pain management as well . Their analgesic effects can be harnessed to develop new painkillers that may have fewer side effects or reduced risk of dependency compared to current medications.

Antioxidant Properties

These compounds also exhibit antioxidant properties . By neutralizing free radicals, they can prevent or mitigate oxidative stress, which is a factor in many chronic diseases, including neurodegenerative disorders and cardiovascular diseases.

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines can act as inhibitors for various enzymes, such as carboxylesterase and translocator protein . This makes them useful in studying enzyme functions and potentially developing drugs that target these enzymes in specific diseases.

Kinase Inhibition

Selective kinase inhibition is another area where these compounds show potential . Kinases are enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with diseases. By selectively inhibiting certain kinases, it may be possible to treat diseases that are currently difficult to manage.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-15-6-4-5-13(9-15)10-17(21)18-11-14-12-19-20-8-3-2-7-16(14)20/h2-9,12H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEALYRUXPAIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

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